An In-depth Technical Guide to 2'-Chloro-4-dimethylaminoazobenzene
An In-depth Technical Guide to 2'-Chloro-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the diverse family of azo dyes. Characterized by the presence of an azo group (-N=N-) connecting two substituted benzene rings, this molecule holds significant interest for various scientific applications, ranging from its use as a chemical intermediate to its potential role in the development of novel research tools. The strategic placement of a chloro group on the 2'-position and a dimethylamino group at the 4-position of the azobenzene core imparts specific chemical and physical properties that influence its reactivity, spectral characteristics, and biological activity.
This technical guide provides a comprehensive overview of 2'-Chloro-4-dimethylaminoazobenzene, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its known and potential applications, particularly in the context of modern chemical biology and drug development. Emphasis is placed on the underlying principles and practical considerations for researchers working with this compound.
Part 1: Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 2'-Chloro-4-dimethylaminoazobenzene.
Chemical Identification
| Identifier | Value |
| Chemical Name | 2'-Chloro-4-dimethylaminoazobenzene |
| CAS Number | 3010-47-7[1][2][3][4] |
| Molecular Formula | C₁₄H₁₄ClN₃[3] |
| Molecular Weight | 259.74 g/mol |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Orange to amber to dark red powder/crystal | [1] |
| Melting Point | 108.0 to 112.0 °C | [1] |
| Purity | >98.0% (as determined by HPLC) | [1] |
| Solubility | While specific data for this compound is limited, similar azo dyes are generally soluble in organic solvents such as ethanol, methanol, and DMSO, and insoluble in water.[5][6] | N/A |
Part 2: Synthesis and Purification
The synthesis of 2'-Chloro-4-dimethylaminoazobenzene is typically achieved through a classic two-step diazotization and azo coupling reaction. This process involves the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling agent.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2'-Chloro-4-dimethylaminoazobenzene.
Experimental Protocol: Synthesis
This protocol is a representative example based on established methods for azo dye synthesis.[5][7][8][9] Researchers should optimize conditions as needed.
Step 1: Diazotization of 2-Chloroaniline
-
In a 250 mL beaker, dissolve 2-chloroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.[7]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 2-chloroaniline solution. Ensure the temperature remains below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 2-chlorobenzenediazonium chloride. The resulting solution should be used immediately in the next step.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1.0 equivalent) in a weakly acidic solution (e.g., aqueous acetic acid).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold N,N-dimethylaniline solution.
-
Maintain vigorous stirring and a temperature of 0-5 °C. The pH of the reaction mixture should be kept in the weakly acidic to neutral range (pH 5-7) to facilitate the coupling reaction with the amine.[7]
-
A colored precipitate of 2'-Chloro-4-dimethylaminoazobenzene should form.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts and acids.
-
The crude product can be purified by recrystallization.[10][11][12][13][14] A suitable solvent, such as ethanol, should be chosen based on solubility tests where the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.
Part 3: Analytical Characterization
Expected Spectral Data
| Technique | Expected Features |
| UV-Visible Spectroscopy | Azo compounds are known for their strong absorbance in the visible region due to the extended π-conjugation. An absorption maximum (λmax) is expected in the range of 400-500 nm, characteristic of the n→π* and π→π* transitions of the azo chromophore.[15][16][17][18] |
| Infrared (IR) Spectroscopy | Characteristic peaks would include C-H stretching from the aromatic rings, C=C stretching of the benzene rings, and a peak corresponding to the N=N stretching of the azo group (typically around 1400-1500 cm⁻¹). A C-Cl stretching frequency would also be expected.[15] |
| ¹H NMR Spectroscopy | The spectrum would show distinct signals for the aromatic protons on both benzene rings. The protons ortho and meta to the dimethylamino group will be shifted upfield due to its electron-donating nature. The protons on the chloro-substituted ring will exhibit their own characteristic splitting patterns. Two singlets corresponding to the two methyl groups of the dimethylamino moiety would also be present.[15][19] |
| ¹³C NMR Spectroscopy | The spectrum would display signals for all 14 carbon atoms. The carbons attached to the nitrogen of the dimethylamino group and the azo group would have characteristic chemical shifts. The presence of the chloro substituent will also influence the chemical shifts of the carbons on its respective ring.[15][16][19][20] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (259.74). The isotopic pattern of the molecular ion peak would be indicative of the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage of the C-N and N=N bonds.[21] |
Part 4: Applications in Research and Drug Development
While specific applications of 2'-Chloro-4-dimethylaminoazobenzene are not extensively documented, its structural features suggest potential utility in several areas of modern research, particularly those leveraging the properties of the azobenzene core.
Potential as a Molecular Photoswitch
Azobenzene and its derivatives are renowned for their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths.[7][10][15][22][23] This photoisomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making them ideal candidates for use as molecular photoswitches.
-
Photopharmacology: This field aims to control the activity of drugs with spatiotemporal precision using light.[7][15][22][23] 2'-Chloro-4-dimethylaminoazobenzene could potentially be incorporated into the structure of a biologically active molecule. In its thermally stable trans form, the drug could be inactive. Upon irradiation with a specific wavelength of light (typically UV or blue light), isomerization to the cis form would induce a conformational change, thereby activating the drug at a specific time and location in the body. This approach offers the potential to minimize off-target side effects.
-
Photoresponsive Drug Delivery: Azobenzene derivatives can be integrated into drug delivery systems such as liposomes or polymers.[22] The light-induced isomerization can trigger the release of an encapsulated drug, allowing for on-demand therapy.
Chemical Probe and Intermediate
The reactivity of the azo group and the potential for further functionalization of the aromatic rings make 2'-Chloro-4-dimethylaminoazobenzene a useful intermediate in organic synthesis for creating more complex molecules. Its chromophoric nature also suggests its potential use as a dye or indicator in various analytical assays.
Part 5: Safety and Toxicology
A thorough understanding of the toxicological profile and safe handling procedures is paramount when working with any chemical substance.
Toxicological Profile
-
Carcinogenicity: The parent compound, 4-dimethylaminoazobenzene (also known as Butter Yellow), is a known carcinogen.[5][24] Studies on halogenated derivatives have shown that the position and nature of the halogen substituent significantly influence carcinogenic activity. Specifically, 2'-chloro-4-dimethylaminoazobenzene has been reported to be about one-half to one-third as active as 4-dimethylaminoazobenzene in inducing tumors in rats.[25] Therefore, this compound should be handled as a suspected carcinogen.
-
Metabolism: The metabolism of 4-dimethylaminoazobenzene and its derivatives in the liver is a key factor in their toxicity.[26][27] Metabolic pathways can involve reduction and cleavage of the azo bond, as well as N-demethylation and ring hydroxylation.[13] These metabolic processes can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, which is a proposed mechanism of their carcinogenicity.[11]
Handling and Safety Precautions
Given its suspected carcinogenicity and potential for acute toxicity, 2'-Chloro-4-dimethylaminoazobenzene should be handled with extreme caution in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for specific first-aid measures.[4] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Conclusion
2'-Chloro-4-dimethylaminoazobenzene is a compound with a well-defined chemical structure and properties that make it a subject of interest for both fundamental and applied research. While its toxicological profile necessitates careful handling, its potential as a building block for photoswitchable molecules in photopharmacology and drug delivery presents exciting opportunities for innovation. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for scientists and researchers in the field. Further investigation into the specific spectral and biological characteristics of this compound is warranted to fully unlock its potential.
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